Silver molybdate

Description

Properties

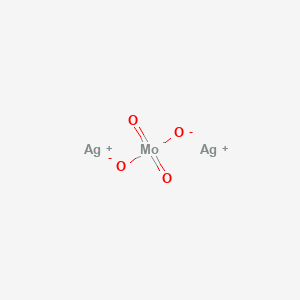

Molecular Formula |

Ag2MoO4 |

|---|---|

Molecular Weight |

375.7 g/mol |

IUPAC Name |

disilver;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/2Ag.Mo.4O/q2*+1;;;;2*-1 |

InChI Key |

MHLYOTJKDAAHGI-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Ag+].[Ag+] |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Scientific Research Applications

Nonlinear Optical Materials

Overview : Silver molybdate has shown significant potential as a nonlinear optical (NLO) material. NLO materials are crucial in protecting sensitive optical systems from damage caused by high-intensity laser light.

Key Findings :

- Optical Limiting Performance : Research indicates that erbium-doped this compound exhibits reverse saturable absorption, enhancing its optical limiting capabilities. The addition of erbium ions increases the two-photon absorption efficiency from m/W to m/W, making it suitable for photonic device applications .

- Structural Properties : The cubic structure of this compound remains stable even with the incorporation of dopants like erbium, which allows for fine-tuning of its optical properties .

Photocatalysis

Overview : this compound is recognized for its photocatalytic activity under UV and visible light, making it a valuable material in environmental applications.

Key Findings :

- Photocatalytic Efficiency : AgMoO demonstrates high photocatalytic activity, which is attributed to its photosensitivity. This property allows it to effectively degrade organic pollutants in water .

- Applications in Water Treatment : Its ability to act as a photocatalyst positions this compound as a promising candidate for water purification technologies aimed at removing contaminants like dyes and other organic compounds .

Energy Storage

Overview : The compound has been investigated for its potential use in energy storage systems, particularly batteries.

Key Findings :

- Battery Applications : Studies have shown that this compound can be utilized in battery technologies, demonstrating good electrochemical performance. For instance, certain this compound complexes have exhibited capacities between 250-300 mAh/g at varying discharge rates .

- Electrochemical Properties : The presence of silver enhances the electron affinity of the material, which is beneficial for battery applications, particularly in cathode materials where high charge storage capacity is desired .

Antimicrobial Activity

Overview : Silver compounds are well-known for their antimicrobial properties, and this compound is no exception.

Key Findings :

- Biocompatibility and Antibacterial Effects : Research indicates that this compound shows no cytotoxic effects on human cells while maintaining significant antibacterial activity against various pathogens. This makes it suitable for applications in medical devices and coatings .

- Potential in Healthcare : Its antimicrobial properties can be harnessed in various healthcare applications, including wound dressings and coatings for surgical instruments to prevent infections .

Summary Table of Applications

Chemical Reactions Analysis

Thermal Decomposition

Silver molybdates decompose under heat to form reduced molybdenum oxides and metallic silver:

Example :

β-Ag₂MoO₄ → 2Ag + MoO₃ + O₂(g)

Observed during thermogravimetric analysis (TGA) with mass loss at ~450°C ( ).

Photocatalytic Reactions

β-Ag₂MoO₄ composites exhibit redox-driven degradation of organic pollutants:

Rhodamine B (RhB) Degradation

Under UV light:

β-Ag₂MoO₄ + hν → e⁻ (CB) + h⁺ (VB)

e⁻ + O₂ → O₂˙⁻

h⁺ + H₂O → OH˙

RhB + ROS → CO₂ + H₂O + intermediates

Kinetic Data :

| Catalyst | Rate Constant (×10⁻³ min⁻¹) | Efficiency vs. Photolysis |

|---|---|---|

| Photolysis (no catalyst) | 0.38 | 1× |

| β-Ag₂MoO₄ | 12.0 | 31.6× |

| GO@β-Ag₂MoO₄ (7.5% GO) | 23.7 | 62.5× |

GO composites enhance charge separation, improving radical generation ( ).

Electrochemical Reactions

Silver molybdates serve as cathode materials in batteries, undergoing reduction during discharge:

Zinc-Silver Molybdate Battery

Discharge Performance :

| Compound | Capacity (mAh/g) | Voltage Plateau (V) |

|---|---|---|

| Ag₂MoO₄ | 120 | 1.2 |

| Ag₂Mo₃O₁₀·2H₂O | 210 | 1.5 |

| T-Ag₂Mo₂O₇ | 180 | 1.3 |

Ag₂Mo₃O₁₀·2H₂O shows superior capacity due to its layered structure facilitating ion diffusion ( ).

Antibacterial Reactions

Ag₂Mo₃O₁₀·2H₂O nanorods disrupt bacterial membranes via reactive oxygen species (ROS) and Ag⁺ release:

Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (μg/mL) | Synergy with Amikacin (MIC Reduction) |

|---|---|---|

| Staphylococcus aureus | 64 | 4× |

| Escherichia coli | 128 | 8× |

Antibiotic resistance modulation occurs via ROS amplification and membrane destabilization ( ).

Optically Driven Reactions

Ag₂MoO₄ nanoparticles exhibit nonlinear absorption under laser irradiation (532 nm):

Mechanism : Sequential two-photon absorption (2PA) via virtual states:

Ag₂MoO₄ + 2hν → Ag₂MoO₄* → e⁻/h⁺ pairs

Optical limiting thresholds correlate with defect-mediated charge trapping ( ).

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermal Properties

| Compound | Crystal System | Space Group | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Ag₂MoO₄ (α) | Tetragonal | I4₁/a | 483 | 6.18 |

| Ag₂MoO₄ (β) | Cubic | Fd3m | 483 | 6.18 |

| Ag₂WO₄ | Orthorhombic | Pnma | >600 | 7.56 |

| Na₂MoO₄ | Orthorhombic | Pnma | 687 | 3.28 |

Table 2: Functional Performance

| Property | Ag₂MoO₄ | Ag₂WO₄ | Na₂MoO₄ | NiMoO₄ |

|---|---|---|---|---|

| Optical Limiting | 6.22×10⁻¹⁰ m/W | N/A | N/A | N/A |

| Photocatalytic Efficiency (λ > 420 nm) | Moderate | High | Low | Moderate |

| Cytotoxicity (IC₅₀) | 50 µg/mL | 55 µg/mL | Non-toxic | N/A |

| Tribological Wear Rate Reduction | 35–40% | 20–25% | N/A | 30–35% |

Research Highlights and Contradictions

- High-Pressure Stability : Ag₂MoO₄ retains cubic structure up to 30 GPa, unlike Ag₂WO₄, which undergoes phase transitions above 15 GPa .

- Synthesis Challenges: Mechanochemical synthesis of Ag₂MoO₄ produces fewer secondary phases compared to traditional solid-state methods .

- Contradiction : While Ag₂MoO₄ forms at room temperature during tribochemical reactions, high-temperature powder metallurgy decomposes it, limiting its use in bulk composites .

Preparation Methods

Hydrothermal Synthesis of Silver Molybdate

Procedure and Conditions

Hydrothermal synthesis is a widely adopted method for fabricating this compound microstructures due to its ability to control crystallinity and morphology. In a seminal study, potato-like Ag₂MoO₄ microstructures were synthesized by dissolving stoichiometric amounts of silver nitrate (AgNO₃) and sodium molybdate (Na₂MoO₄) in deionized water under continuous stirring. The mixture was transferred to a Teflon-lined autoclave and heated at 160°C for 12 hours. Post-synthesis, the precipitate was washed with ethanol and dried at 60°C.

Key Parameters:

- Precursor Concentration : 0.1 M AgNO₃ and 0.05 M Na₂MoO₄.

- Temperature : 160°C.

- Reaction Time : 12 hours.

Structural and Morphological Analysis

X-ray diffraction (XRD) analysis confirmed the formation of cubic-phase Ag₂MoO₄ (JCPDS No. 08-0473). Scanning electron microscopy (SEM) revealed uniform potato-like microstructures with an average particle size of 2–3 μm. These structures exhibited a high surface area (48 m²/g), which enhanced photocatalytic activity, achieving 98% degradation of ciprofloxacin under UV light within 40 minutes.

Microwave-Assisted Synthesis with Ionic Liquids

Innovative Use of Ionic Liquids

A patent by CN102502835B detailed a microwave-assisted method using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a structure-directing agent. This approach leverages the ionic liquid’s high thermal conductivity and microwave absorption to accelerate nucleation.

Synthesis Steps:

- Precursor Preparation :

- 0.3 M AgNO₃ and 0.03 M [BMIM]Br were dissolved in distilled water.

- 0.0428 M ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) was added dropwise.

- Microwave Irradiation : The mixture was subjected to microwave heating (2.45 GHz) for 30 minutes.

- Post-Treatment : Centrifugation and washing yielded Ag₆Mo₁₀O₃₃ nanocrystals.

Morphological Control

SEM images confirmed the formation of prismatic nanocrystals with edge lengths of 100–400 nm. The ionic liquid facilitated anisotropic growth along the (001) plane, resulting in high crystallinity and uniformity. This method reduced reaction times by 70% compared to conventional hydrothermal techniques.

Solvothermal Synthesis for Enhanced Photocatalytic Activity

Integration with Graphene Oxide (GO)

Recent advancements include synthesizing β-Ag₂MoO₄/GO composites via a one-step solvothermal method. Varying GO concentrations (1–10 wt%) were tested to optimize photocatalytic performance.

Procedure:

- Precursor Mix : AgNO₃ and Na₂MoO₄ were dissolved in ethylene glycol.

- GO Dispersion : GO sheets were ultrasonically dispersed in the solution.

- Reaction : Heated at 180°C for 6 hours in an autoclave.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Parameters and Outcomes

Q & A

Q. What experimental methods are recommended for synthesizing silver molybdate with controlled morphology?

this compound nanostructures (e.g., nano/micro rods) can be synthesized via hydrothermal or precipitation methods. Key parameters include pH, precursor concentration (AgNO₃ and Na₂MoO₄), and reaction temperature. For controlled growth, adjust the molar ratio of Ag⁺ to MoO₄²⁻ (e.g., 2:1 stoichiometry for Ag₂MoO₄) and use surfactants like CTAB to stabilize crystal facets. Post-synthesis characterization via XRD and SEM is critical to validate phase purity and morphology .

Q. How can the solubility of this compound be experimentally determined and thermodynamically analyzed?

Solubility measurements involve equilibrating Ag₂MoO₄ in aqueous solutions at varying temperatures and ionic strengths. Use ion-selective electrodes or inductively coupled plasma (ICP) spectroscopy to quantify dissolved Ag⁺ and MoO₄²⁻ ions. Thermodynamic analysis applies the Specific Ion Interaction Theory (SIT) to calculate the solubility product (lgK°) using equations derived from Gibbs free energy and entropy changes. Data from multiple studies must be cross-validated to account for discrepancies in ionic strength corrections .

Q. What characterization techniques are essential for confirming this compound’s crystal structure and purity?

X-ray diffraction (XRD) is primary for phase identification, comparing results with reference patterns (e.g., JCPDS 08-0473 for Ag₂MoO₄). Additional methods include Raman spectroscopy for vibrational modes and XPS for oxidation state validation. For nanostructures, TEM/SAED provides crystallographic orientation data. Purity is assessed via TGA (thermal stability) and EDX (elemental composition) .

Advanced Research Questions

Q. How do discrepancies in reported solubility data for this compound arise, and how can they be resolved?

Discrepancies stem from variations in experimental conditions (e.g., ionic strength, temperature) and analytical techniques. For example, studies using SIT-based calculations may yield different lgK° values due to inconsistent activity coefficient assumptions. Resolving contradictions requires re-evaluating raw data with unified models (e.g., Pitzer equations) and validating via interlaboratory reproducibility tests .

Q. What strategies optimize this compound’s electrochemical performance in battery applications?

Ag₂MoO₄’s performance in Zn-ion batteries depends on its redox activity and structural stability. Advanced strategies include:

Q. How can computational modeling complement experimental studies of this compound’s thermodynamic properties?

Density Functional Theory (DFT) simulations predict formation energies, band structures, and defect chemistry. For instance, calculate the Gibbs free energy of Ag₂MoO₄ dissolution using COSMO-RS solvation models. Pair computational results with experimental solubility data to refine activity coefficients and validate thermodynamic consistency .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing phase-pure this compound, and how are they addressed?

- Impurity formation : Trace NO₃⁻ or Cl⁻ ions (from precursors) may form AgCl/Ag₂O byproducts. Solution: Use high-purity reagents and double-distilled water.

- Non-stoichiometry : Off-stoichiometric Ag:Mo ratios lead to mixed phases (e.g., Ag₄MoO₅). Solution: Precise molar control via titration during synthesis .

Q. How should researchers design experiments to study this compound’s photodegradation activity?

- Light source calibration : Use monochromatic LEDs to isolate wavelength-specific effects (e.g., 420 nm for visible light).

- Reaction kinetics : Monitor dye degradation (e.g., methylene blue) via UV-Vis spectroscopy, fitting data to pseudo-first-order models.

- Control experiments : Test for adsorption effects in the dark and validate radical involvement (e.g., using scavengers like IPA for •OH) .

Data Contradiction Analysis

Q. Why do studies report conflicting bandgap values for this compound, and how can this be standardized?

Bandgap variations (2.8–3.2 eV) arise from differences in crystallinity, defect density, and measurement techniques (Tauc plots vs. UV-Vis-DRS). Standardization requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.